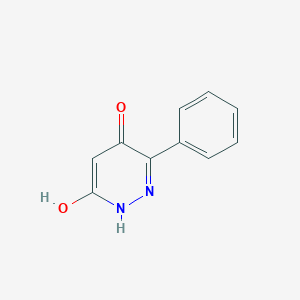

6-hydroxy-3-phenyl-1H-pyridazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18g/mol |

IUPAC Name |

4-hydroxy-3-phenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H8N2O2/c13-8-6-9(14)11-12-10(8)7-4-2-1-3-5-7/h1-6H,(H2,11,13,14) |

InChI Key |

IVRZVHFBCCYKQO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=CC2=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=CC2=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of a novel or synthesized chemical entity like 6-hydroxy-3-phenyl-1H-pyridazin-4-one rely on a combination of advanced spectroscopic techniques. Each method provides unique information about the molecular structure, connectivity, and electronic environment of the atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: This technique would identify all unique proton environments in the this compound molecule. Key expected signals would include those for the protons on the phenyl ring, the single proton on the pyridazinone ring, and the labile protons of the N-H and O-H groups. The chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would reveal the connectivity between adjacent protons.

¹³C NMR: This method would detect all unique carbon atoms in the molecule, including those in the phenyl and pyridazinone rings and the carbonyl carbon. The chemical shifts provide information about the electronic environment and hybridization of each carbon atom.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

O-H stretching (from the hydroxyl group), typically a broad band.

N-H stretching (from the amide in the ring).

C=O stretching (from the ketone/amide carbonyl group), usually a strong, sharp peak.

C=C and C=N stretching (from the aromatic and pyridazinone rings).

C-H stretching and bending vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and pyridazinone rings in this compound, would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. This data is useful for confirming the presence of the chromophoric system.

ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. The analysis of this compound would show a prominent peak corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming its molecular formula. Further fragmentation analysis (MS/MS) could provide structural information by breaking the molecule into smaller, identifiable pieces.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the molecule's connectivity, conformation, and intermolecular interactions in the solid state.

A central challenge in X-ray crystallography is the "phase problem". During a diffraction experiment, detectors can only measure the intensity (or amplitude) of the diffracted X-ray waves, but the crucial phase information for each wave is lost. This phase information is essential for reconstructing the electron density map from which the atomic structure is determined. Without the phases, a direct calculation of the structure from the diffraction pattern is impossible.

Several methods have been developed to solve the phase problem, particularly for small molecules:

Direct Methods: For small to medium-sized molecules (up to ~2000 atoms), the high-resolution diffraction data contains statistical relationships between the phases of different reflections. Direct methods use these mathematical relationships to directly deduce the phases from the measured intensities. This approach is often successful for well-ordered crystals of small molecules because the number of diffraction observations greatly exceeds the number of atomic parameters to be determined.

Patterson Function: This method calculates a map using the squared structure factor magnitudes and setting all phases to zero. The resulting Patterson map does not show atomic positions directly but instead reveals the vectors between atoms in the structure. For simple structures, this information can be sufficient to deduce the positions of the atoms.

Heavy-Atom Methods: If the structure contains a significantly heavier atom (e.g., a halogen or metal), its large number of electrons will dominate the scattering pattern. By locating the position of this heavy atom, initial phase estimates can be generated, which are then used to find the positions of the lighter atoms.

Once an initial set of phases is obtained, an electron density map is calculated. This initial model is then refined iteratively, improving the phases and the map's clarity until a complete and accurate molecular structure is revealed.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of molecules, providing data that complements experimental findings. For pyridazine (B1198779) derivatives, these calculations are crucial for understanding their structure-activity relationships.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov It is frequently employed to calculate various molecular properties of pyridazine compounds, including optimized molecular structural parameters, vibrational frequencies, and electronic properties. nih.govresearchgate.netresearchgate.net The B3LYP functional is a commonly used hybrid functional for these types of calculations. nih.govresearchgate.netresearchgate.net

Table 1: Example of Calculated Geometric Parameters for a Pyridazinone Derivative (4,5-dichloropyridazin-3-(2H)-one) This table is for illustrative purposes and does not represent 6-hydroxy-3-phenyl-1H-pyridazin-4-one.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C1-C1 | 1.721 Å |

| C1-C2 | 1.736 Å | |

| C=O | 1.235 Å | |

| N-N | 1.336 Å | |

| N=C | 1.305 Å | |

| Bond Angle | N2-N1-C4 | 117.12° |

Data adapted from a study on 4,5-dichloropyridazin-3-(2H)-one. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For a closely related isomer, 3-hydroxy-1-phenyl-pyridazin-6(2H)-one, the HOMO-LUMO energy gap has been calculated to be 3.99 eV, indicating its potential applicability in photovoltaic devices. nih.gov This value suggests a significant degree of chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for 3-hydroxy-1-phenyl-pyridazin-6(2H)-one This data is for a closely related isomer and serves as a reference.

| Molecular Orbital | Energy (eV) |

| HOMO | Not specified in search results |

| LUMO | Not specified in search results |

| Energy Gap (ΔE) | 3.99 |

Data from a computational study on 3-hydroxy-1-phenyl-pyridazin-6(2H)-one. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. jmaterenvironsci.com These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). jmaterenvironsci.com The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. jmaterenvironsci.com MEP analysis is also useful for understanding hydrogen bonding interactions. jmaterenvironsci.com For pyridazine derivatives, MEP maps can identify the electronegative nitrogen and oxygen atoms as likely sites for interaction. researchgate.netresearchgate.net

The determination of the HOMO-LUMO energy gap is a key outcome of DFT calculations. nih.govresearchgate.netresearchgate.net This energy gap (ΔE) is a measure of the molecule's excitability and chemical reactivity. nih.gov A low energy gap is associated with high chemical reactivity and low kinetic stability. nih.gov As mentioned previously, the calculated HOMO-LUMO energy gap for the related compound 3-hydroxy-1-phenyl-pyridazin-6(2H)-one is 3.99 eV. nih.gov This value is crucial for understanding the electronic behavior of the pyridazinone core structure.

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated frequencies are often compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. researchgate.nettandfonline.com For pyridazinone derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental results. researchgate.netresearchgate.net These analyses can confirm the presence of key functional groups, such as C=O, N-H, and C-N stretching and bending vibrations. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound and its derivatives, docking simulations are instrumental in elucidating potential binding modes within the active sites of various proteins.

In studies on related pyridazin-4-one derivatives, molecular docking has been successfully employed to understand their inhibitory mechanism against targets like necroptosis-associated proteins. nih.gov For instance, simulations performed on pyridazin-4-one derivatives targeting receptor-interacting protein kinase 1 (RIPK1) have revealed key binding patterns. nih.gov These studies, while not on the exact title compound, provide a framework for how this compound might interact with similar protein targets. The process typically involves preparing a 3D model of the target protein and then computationally placing the ligand (the pyridazinone derivative) into the binding site to calculate the most energetically favorable conformation. nih.gov

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions is a critical step following molecular docking. It helps to identify the specific forces that stabilize the complex. For pyridazinone derivatives, these interactions commonly include:

Hydrogen Bonds: The pyridazinone core, with its ketone and N-H groups, as well as the hydroxyl group of the title compound, are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl group is expected to engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic nature of both the phenyl ring and the pyridazinone ring can lead to pi-pi stacking interactions with aromatic amino acids like tyrosine, phenylalanine, and tryptophan.

In a study of pyridazin-3-one derivatives, docking studies revealed that the phenyl ring at position 6 plays a crucial role in binding. nih.gov Similarly, for this compound, the phenyl group at the 3-position would be expected to be a key anchor within a binding pocket. The hydroxyl group at the 6-position could further enhance binding by acting as both a hydrogen bond donor and acceptor.

| Interaction Type | Potential Interacting Groups on Compound | Example Interacting Amino Acids |

| Hydrogen Bonding | -OH group, C=O group, N-H group | Serine, Threonine, Aspartate, Glutamate (B1630785) |

| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl ring, Pyridazinone ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals Forces | Entire molecule | All amino acids in close proximity |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov For the pyridazinone class of compounds, SAR studies have been instrumental in optimizing their activity as, for example, glucan synthase inhibitors. nih.gov These studies often involve synthesizing a series of related compounds and evaluating how changes in their structure affect their potency. nih.gov

For this compound, a hypothetical SAR study would involve modifying the phenyl ring with various substituents (e.g., electron-donating or electron-withdrawing groups) or altering the position of the hydroxyl group to understand their impact on activity. Studies on related pyridazinones have shown that substitutions on the phenyl ring can significantly influence biological activity. nih.gov

Atom Pair Descriptors and Physicochemical Parameters in SAR

Quantitative Structure-Activity Relationship (QSAR) models use mathematical descriptors to correlate chemical structure with activity. nih.gov Atom-pair descriptors, which encode the types of atoms and the number of bonds between them, are one type of descriptor used in these models. nih.govresearchgate.net They can capture important structural features that influence a molecule's interaction with a target.

In addition to atom-pair descriptors, various physicochemical parameters are often used in QSAR studies of heterocyclic compounds. nih.gov These can include:

LogP: A measure of a compound's lipophilicity, which affects its ability to cross cell membranes.

Molecular Weight: Can influence bioavailability and binding.

Polarizability: The ability of the electron cloud to be distorted, which can be important for non-covalent interactions. ucsb.edu

HOMO/LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to a molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu

A QSAR model for a series of pyridazinone derivatives might reveal that specific atom pairs or a certain range of LogP values are critical for high activity.

| Descriptor Type | Example | Relevance to SAR |

| Topological | Atom-Pair Descriptors | Describes molecular branching and connectivity. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to reactivity and intermolecular interactions. ucsb.edu |

| Physicochemical | LogP, Molar Refractivity | Governs solubility, permeability, and distribution. |

| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a binding site. |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the this compound molecule is governed by a combination of steric and electronic effects. The phenyl group at the 3-position introduces steric bulk, which can influence how the molecule approaches a reaction center or a binding site. nih.gov Electronically, the phenyl group can donate or withdraw electron density from the pyridazinone ring, depending on its substitution.

The pyridazinone ring itself is an electron-deficient system due to the presence of two adjacent nitrogen atoms. The hydroxyl group at the 6-position is an electron-donating group, which can modulate the electron density of the ring and its reactivity. Studies on substituted pyridazines have shown that both steric bulk and the electronic nature of substituents have a significant impact on their ability to interact with other molecules. nih.gov For instance, bulky groups at positions adjacent to the ring nitrogens can hinder complex formation. nih.gov

Computational Predictions of Biological Activity

Computational methods are increasingly used to predict the biological activity of novel compounds before their synthesis, saving time and resources. nih.govnih.gov For this compound, its potential as an inhibitor of various enzymes or receptors could be assessed using a combination of the techniques described above.

A typical workflow would involve:

Identifying a potential biological target based on the activity of similar pyridazinone compounds. nih.gov

Performing molecular docking of this compound into the active site of the target to predict its binding affinity and mode. mdpi.com

Using molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time. nih.gov

Developing a QSAR model based on a series of known active and inactive pyridazinone derivatives and using it to predict the activity of the title compound.

For example, given that some pyridazinone derivatives show activity as RIPK1 inhibitors, a computational study could predict the potential of this compound to act as a necroptosis inhibitor. nih.gov

Reactivity and Reaction Mechanisms

Tautomerism Studies of Pyridazinone Systems

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible constitutional isomers, is a key feature of pyridazinone systems. libretexts.org This equilibrium can be influenced by factors such as solvent polarity and temperature. nih.govmasterorganicchemistry.com

The compound 6-hydroxy-3-phenyl-1H-pyridazin-4-one can be considered a dicarbonyl derivative and can exist in several tautomeric forms. The primary equilibrium is between the diketo form and various enol forms. Generally, for simple carbonyl compounds, the keto form is overwhelmingly favored. libretexts.org However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org In the case of pyridazinones, the equilibrium often lies between lactam and lactim forms, a type of keto-enol tautomerism specific to heterocyclic systems. nih.govuni-muenchen.descispace.comrsc.org Studies on related pyridazinone structures indicate that the oxo form is generally more stable. researchgate.net

| Tautomeric Form | Structural Features | Relative Stability Factors |

|---|---|---|

| Diketo Form | Contains two carbonyl (C=O) groups. | Generally the most stable form for simple ketones. libretexts.org |

| Enol Form (4-hydroxy) | Contains a C=C double bond and a hydroxyl group at position 4. | Can be stabilized by intramolecular hydrogen bonding. libretexts.org |

| Enol Form (6-hydroxy) | Contains a C=C double bond and a hydroxyl group at position 6. | Subject to electronic effects of the ring nitrogens. |

| Dienol Form | Contains two hydroxyl groups and two C=C double bonds. | Less common due to loss of aromaticity in the ring. |

Hydroxyl Group Reactivity

The hydroxyl group at the 6-position is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridazinone ring. The hydroxyl moiety is a prevalent functional group in many biologically important molecules. nih.gov

The oxidation of hydroxyl groups is a fundamental transformation in organic chemistry. nih.gov While specific oxidation studies on this compound are not extensively detailed in readily available literature, general principles suggest that the secondary alcohol could be oxidized to a ketone. However, the presence of the pyridazinone ring and other functional groups would require chemoselective oxidation methods. nih.gov For instance, in other polyhydroxy compounds, specific hydroxyl groups can be selectively oxidized under controlled conditions. nih.gov

Phenyl Group Reactivity

The phenyl group at the 3-position is another site for potential chemical reactions, most notably electrophilic aromatic substitution.

The pyridazinone ring attached to the phenyl group acts as a deactivating group in electrophilic aromatic substitution reactions. This is due to the electron-withdrawing nature of the carbonyl group and the nitrogen atoms in the heterocyclic ring. lkouniv.ac.in Such deactivating groups generally direct incoming electrophiles to the meta position of the phenyl ring. This is because the ortho and para positions are more deactivated due to resonance effects. lkouniv.ac.in For example, the nitration of pyridine, a related heterocyclic compound, is sluggish and requires forcing conditions. wikipedia.org

Reactivity at the Pyridazinone Ring System

The pyridazinone ring itself can undergo various reactions, particularly at the nitrogen atoms. These reactions can be used to introduce a wide range of substituents and modify the properties of the molecule.

Alkylation of the nitrogen atoms in the pyridazinone ring is a common reaction. researchgate.net This typically occurs using an alkyl halide in the presence of a base. The regioselectivity of N-alkylation versus O-alkylation can be influenced by the reaction conditions, such as the solvent and the nature of the alkylating agent. researchgate.net In many heterocyclic systems, direct alkylation often leads to a mixture of N-substituted isomers. nih.gov

Selective Functionalization at Specific Positions

The reactivity of this compound is characterized by the presence of multiple nucleophilic and electrophilic centers, allowing for selective functionalization at various positions of the pyridazinone core. The molecule's reactivity is significantly influenced by its tautomeric forms, primarily the 6-hydroxy-4-oxo, 4-hydroxy-6-oxo, and the dihydroxy tautomer, 3-phenyl-4,6-dihydroxypyridazine. This tautomerism dictates the regioselectivity of reactions such as alkylation, acylation, and halogenation. Key sites for functionalization include the nitrogen atom at position 1 (N-1), the oxygen atoms at positions 4 (O-4) and 6 (O-6), and the carbon atom at position 5 (C-5).

Functionalization at the N-1 and O-4/O-6 Positions: A Competitive Landscape

The alkylation of this compound is a prime example of competitive reactivity between the nitrogen and oxygen atoms. The outcome, leading to either N-alkylation or O-alkylation, is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. researchgate.netbeilstein-journals.org

N-alkylation predominantly occurs at the N-1 position of the pyridazinone ring. The use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), generally favors the formation of the N-1 alkylated product. researchgate.netbeilstein-journals.org This is attributed to the formation of a sodium salt of the pyridazinone, which then reacts with the alkyl halide. For instance, in related indazole systems, the combination of NaH in THF has been shown to provide excellent regioselectivity for N-1 alkylation. researchgate.netbeilstein-journals.org

Conversely, O-alkylation, leading to the formation of alkoxy derivatives at either the 4- or 6-position, can be achieved under different conditions. The use of a weaker base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF, has been reported to favor O-alkylation in similar heterocyclic systems. nih.gov In some cases, the use of a silver salt of the heterocyclic compound in a non-polar solvent like benzene (B151609) can also exclusively yield the O-alkylated product. nih.gov The regioselectivity between the O-4 and O-6 positions can be influenced by the steric and electronic properties of the substituents on the pyridazinone ring.

The following table summarizes the general conditions influencing the regioselectivity of alkylation on pyridazinone and related heterocyclic scaffolds.

| Starting Material (Analogous) | Alkylating Agent | Base | Solvent | Major Product | Reference |

| 1H-Indazole | Alkyl bromide | NaH | THF | N-1 alkylated indazole | researchgate.netbeilstein-journals.org |

| 1,2,3,4-Tetrahydrobenzo[c] nih.govnih.govnaphthyrin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | O-alkylated product | nih.gov |

| 3-Alkyl-5-phenyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-one | Alkylating agents | Anhydrous K₂CO₃ | Aprotic solvent | Mixture of N- and O-alkylated products | researchgate.net |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | O-alkylated pyrimidine | nih.gov |

Functionalization at the 6-Position via Halogenation and Nucleophilic Substitution

A versatile strategy for the functionalization of the 6-position involves the conversion of the 6-hydroxy group into a more reactive leaving group, typically a chlorine atom. The resulting 6-chloro-3-phenyl-1H-pyridazin-4-one is a key intermediate for introducing a variety of substituents via nucleophilic aromatic substitution (SNA_r). nih.gov

The reaction of 6-chloro-3-phenyl-1H-pyridazin-4-one with various nucleophiles, such as amines, allows for the synthesis of a wide range of 6-substituted derivatives. For example, the reaction of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with 4-toluidine in DMF results in the formation of the corresponding 3-amino derivative in good yield. nih.gov Similarly, the amination of 3,6-dichloropyridazine (B152260) with various adamantane-containing amines has been shown to selectively substitute one chlorine atom. researchgate.net These examples suggest that the 6-chloro group of 6-chloro-3-phenyl-1H-pyridazin-4-one would readily undergo nucleophilic displacement.

The table below provides examples of nucleophilic substitution on related chloropyridazine systems.

| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | 4-Toluidine | DMF | Reflux, 2h | N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine | 74% | nih.gov |

| 3,6-Dichloropyridazine | Adamantane-containing amines | - | - | 3-Adamantylamino-6-chloropyridazine | - | researchgate.net |

| 3,6-Dichloropyridazine | Acid hydrazides | - | - | Triazolopyridazine derivatives | - | jofamericanscience.org |

Functionalization at the C-5 Position

Medicinal Chemistry and Pharmacological Research Perspectives

Pyridazinone Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular framework that can serve as a ligand for multiple, distinct biological receptors, enabling the development of a diverse range of bioactive compounds. rsc.org The pyridazinone scaffold fits this description, as its derivatives have shown a wide array of pharmacological applications. nih.govresearchgate.net Its utility in drug design is enhanced by its favorable physicochemical properties, which can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.gov The ease and variety of synthetic methods available for modifying the pyridazinone core further contribute to its value in creating new drugs. nih.govresearchgate.net

The versatility of the pyridazinone nucleus allows it to be a key structural feature in compounds targeting various diseases, including cancer. nih.govresearchgate.netnih.gov Its derivatives have been investigated for a broad spectrum of biological actions, such as anti-inflammatory, anti-hypertensive, anti-diabetic, and neuroprotective effects. researchgate.net This wide range of activities underscores the importance of the pyridazinone scaffold as a foundational element in modern medicinal chemistry. researchgate.netscholarsresearchlibrary.com

Exploration of Diverse Biological Activities within the Pyridazinone Class (General Mechanisms)

The pyridazinone chemical class is associated with a broad spectrum of biological activities. scholarsresearchlibrary.comsarpublication.comresearchgate.net These compounds have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects, among others. scholarsresearchlibrary.comsarpublication.comresearchgate.netnih.gov The diverse pharmacological profile of pyridazinone derivatives has made them a focal point of research for developing novel therapeutic agents. scholarsresearchlibrary.comresearchgate.net

Several pyridazinone-based drugs are commercially available, highlighting the clinical significance of this class of compounds. For instance, Levosimendan, Amipizone, Indolidan, Imazodan, and Pimobendan are used as cardiotonic agents. scholarsresearchlibrary.com Another example is Emorfazone, which is marketed in Japan as an anti-inflammatory drug. cu.edu.eg The radioactive diagnostic agent Flurpiridaz (18F) is used for PET myocardial perfusion imaging. wikipedia.org

The wide-ranging biological effects of pyridazinones stem from their ability to interact with various biological targets. These include enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs), as well as receptors such as histamine (B1213489) and serotonin (B10506) receptors. researchgate.netnih.govrsc.org This multi-target capability is a key reason for the extensive research into pyridazinone derivatives for a variety of therapeutic applications. scholarsresearchlibrary.comresearchgate.net

Examples of Commercially Available Pyridazinone-Based Drugs

| Drug Name | Therapeutic Use |

| Levosimendan | Cardiotonic agent |

| Amipizone | Cardiotonic agent |

| Indolidan | Cardiotonic agent |

| Imazodan | Cardiotonic agent |

| Pimobendan | Cardiotonic agent |

| Emorfazone | Anti-inflammatory agent |

| Flurpiridaz (18F) | Diagnostic agent |

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, which are mediated through several mechanisms. researchgate.netbohrium.com These compounds can modulate the activity of key enzymes and signaling pathways involved in the inflammatory response. nih.govnih.gov

A primary mechanism of the anti-inflammatory action of pyridazinones is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov

Many pyridazinone derivatives have been developed as selective COX-2 inhibitors. cu.edu.egnih.govresearchgate.net This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. bohrium.comnih.gov For example, the pyridazinone derivative ABT-963 has been shown to be a potent and selective COX-2 inhibitor with efficacy in animal models of inflammation. cu.edu.eg The pyridazinone scaffold has been described as an excellent template for developing selective COX-2 inhibitors. nih.govresearchgate.net Research has led to the synthesis of numerous pyridazinone derivatives with high COX-2 inhibitory activity and selectivity. cu.edu.egmdpi.com

Inhibitory Activity of Selected Pyridazinone Derivatives against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 0.86 | 0.073 | 11.78 |

| Indomethacin (Reference) | 0.054 | 0.739 | 0.07 |

| Compound 3d | >10 | 0.067 | >149.25 |

| Compound 3g | 0.50 | 0.043 | 11.51 |

| Compound 6a | >10 | 0.053 | >188.68 |

Data sourced from a study on new pyridazinone and pyridazinthione derivatives. cu.edu.eg

In addition to COX inhibition, some pyridazinone derivatives have been found to inhibit lipoxygenase (LOX) enzymes. researchgate.net LOX enzymes are involved in the synthesis of leukotrienes, which are another class of inflammatory mediators. A study on pyridazino[3,4-c]quinolines and pyridazino[4,5-c]quinolines showed weak inhibition of 5-lipoxygenase (5-LOX). nih.gov

The transcription factor nuclear factor kappa B (NF-κB) plays a central role in regulating the expression of pro-inflammatory genes. nih.govmdpi.com Inhibition of the NF-κB signaling pathway is a key strategy for controlling inflammation. mdpi.commdpi.com Several studies have demonstrated that pyridazinone derivatives can inhibit NF-κB activation. nih.govnih.govuantwerpen.be

A screening of a library of pyridazinone and structurally related derivatives identified compounds that could inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.govnih.gov Interestingly, this anti-inflammatory activity did not always correlate with N-formyl peptide receptor (FPR) agonist activity, suggesting that some pyridazinones may exert their effects through FPR-independent pathways. nih.govnih.gov Further studies have shown that certain pyxinol derivatives, which contain a core structure with similarities to pyridazinones, can directly bind to the p65 and p50 subunits of NF-κB, thereby inhibiting its activation. mdpi.com

Pyridazinone derivatives can also exert their anti-inflammatory effects by modulating the release and activity of inflammatory mediators such as histamine and serotonin. nih.gov Histamine is a key mediator of allergic and inflammatory reactions, while serotonin is also involved in the inflammatory process. uomustansiriyah.edu.iq

Some pyridazinone derivatives have been reported to act as histamine H3 receptor antagonists. nih.govnih.gov By blocking this receptor, these compounds can modulate the release of histamine and other neurotransmitters, potentially contributing to their anti-inflammatory and other pharmacological effects. nih.gov The interaction between histamine and serotonin systems is complex, with evidence suggesting that histamine can modulate serotonin release. nih.gov By influencing these systems, pyridazinone derivatives can have a broad impact on inflammatory and neurological processes.

Anti-inflammatory Mechanisms of Action

Phosphodiesterase (PDE) Inhibition

Certain pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the cellular levels of cyclic nucleotides like cAMP. The inhibition of these enzymes, particularly cardiac phosphodiesterase fraction III, is a key mechanism behind the cardiotonic effects observed in some of these compounds. nih.gov

Research into 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones has demonstrated a clear link between their structure and PDE inhibitory activity. Specifically, the 1H-imidazol-4-yl regioisomers, such as 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, were found to be potent inhibitors of cardiac phosphodiesterase III. nih.gov In contrast, their corresponding 1H-imidazol-5-yl regioisomers showed significantly weaker activity. nih.gov This activity as phosphodiesterase inhibitors is directly correlated with their efficacy as positive inotropic agents. nih.govnih.gov The investigation of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones further supports the role of PDE inhibition in the pharmacological profile of this class of compounds. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate neurotransmitter levels, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. tandfonline.comnih.govresearchgate.net Pyridazinone derivatives have emerged as a promising scaffold for the development of new, selective MAO inhibitors, particularly for MAO-B. tandfonline.comnih.gov

To enhance the safety and effectiveness of treating conditions like Parkinson's disease, research has focused on creating reversible and selective MAO-B inhibitors. nih.gov Studies on various pyridazinone derivatives have shown that specific substitutions can lead to potent and selective MAO-B inhibition. For example, in one study, a series of new pyridazinone derivatives were evaluated, with six compounds showing significant MAO-B residual activity of less than 50% at a 10 μM concentration. tandfonline.com The structure-activity relationship (SAR) revealed that substitutions on the phenyl ring significantly influenced inhibitory power. tandfonline.comnih.gov

Table 1: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Substitution Pattern | MAO-B IC₅₀ (μM) | Reference |

|---|---|---|---|

| TR16 | para-Cl on phenyl ring | 0.17 | tandfonline.com |

| TR2 | - | 0.27 | tandfonline.com |

| S5 | 3-Cl on phenyl ring | - | nih.gov |

| S16 | - | - |

Compound TR16, with a chlorine atom at the para position of the phenyl ring, was identified as the most potent inhibitor in its series with an IC₅₀ value of 0.17 μM. tandfonline.com Molecular modeling and dialysis experiments have suggested that these inhibitions are reversible, which is a desirable characteristic for modern MAO inhibitors. nih.gov

Antimicrobial Activity Research

The pyridazinone nucleus is a versatile pharmacophore that has been explored for various therapeutic applications, including the development of antimicrobial agents. tandfonline.com The rise of antimicrobial resistance has spurred the search for new chemical entities capable of combating resistant pathogens. Pyridazinone derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal effects. nih.govtandfonline.com

Antibacterial Efficacy Against Resistant Strains

A significant area of research has been the evaluation of pyridazinone derivatives against drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Novel series of pyridazinone derivatives have been synthesized and screened for their efficacy against a panel of resistant bacterial strains.

In one study, several newly synthesized compounds showed significant antibacterial activity. Compounds 7 and 13 from this series were particularly potent against MRSA, Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range. Another study focused on pyridazine-based ureas and thioureas, identifying compounds with potent activity against a panel of multi-drug resistant staphylococcal strains, with MIC values ranging from 0.5 to 1 μg/mL.

Table 2: Antibacterial Activity of Pyridazinone Derivatives Against Resistant Strains

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound 7 | S. aureus (MRSA) | 3.74 - 8.92 | |

| Compound 7 | P. aeruginosa | 3.74 - 8.92 | |

| Compound 7 | A. baumannii | 3.74 - 8.92 | |

| Compound 13 | S. aureus (MRSA) | 3.74 - 8.92 | |

| Compound 13 | P. aeruginosa | 3.74 - 8.92 | |

| Compound 13 | A. baumannii | 3.74 - 8.92 | |

| MY21 | MRSA USA300 | 0.5 - 1 µg/mL | |

| MY24 | MRSA USA300 | 0.5 - 1 µg/mL | |

| MY31 | MRSA USA300 | 0.5 - 1 µg/mL |

Antifungal Activities

The therapeutic potential of pyridazinone derivatives extends to antifungal activity. tandfonline.comnih.gov Research has shown that specific structural modifications can yield compounds with significant efficacy against various fungal pathogens.

For instance, a series of diarylurea derivatives based on a pyridazinone scaffold were synthesized and tested for antimicrobial properties. tandfonline.com Within this series, compound 8g displayed significant antifungal activity against Candida albicans, a common cause of opportunistic infections, with a MIC value of 16 μg/mL. tandfonline.com In another study, oxidative reactions of o-nitrophenylthio substituted 2-phenyl-3(2H)-pyridazinones yielded sulfur derivatives that revealed strong antitrichophyton activities, indicating potential for treating dermatophytic infections. nih.gov Furthermore, other research has identified novel pyridazin-3(2H)-one derivatives, such as thiosemicarbazone derivative 8 and N-cyanoacetyl dihydropyridazinone derivative 17 , which showed spectacular results against plant-pathogenic fungi like Fusarium solani and Alternaria solani. nih.gov

Cardiovascular Activity Studies

Pyridazinone derivatives are well-recognized for their significant effects on the cardiovascular system. tandfonline.com Their activities include cardiotonic, antiplatelet, and antihypertensive properties. tandfonline.com The structural core is featured in several cardiovascular drugs. A series of fluorinated pyridazinone derivatives have also been prepared and evaluated as potential cardiac positron emission tomography (PET) tracers for imaging the myocardium. This highlights the versatility of the pyridazinone scaffold in cardiovascular research, from therapeutic agents to diagnostic tools.

Cardiotonic Effects (e.g., Myocardial Contractility Enhancement)

One of the most notable cardiovascular properties of the pyridazinone class is their positive inotropic, or cardiotonic, effect, which involves enhancing the contractility of the heart muscle. nih.govnih.gov This action makes them attractive candidates for the treatment of congestive heart failure. nih.gov

The mechanism for this cardiotonic activity is often linked to the inhibition of cardiac phosphodiesterase. nih.gov Studies on 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been particularly revealing. The regioisomers 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a ) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a ) were identified as potent positive inotropic agents. nih.gov Their potency in enhancing myocardial contractility directly correlated with their ability to inhibit cardiac PDE III. nih.gov In contrast, the corresponding 5-yl regioisomers (25b and 28b ) were only weak cardiotonic agents, demonstrating the high degree of structural specificity required for this biological activity. nih.gov

Antihypertensive Properties

The pyridazinone scaffold is a key component in the exploration of new antihypertensive agents. Research into derivatives of this compound has shown potential for lowering blood pressure. For instance, a series of pyridazinone derivatives featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold were synthesized and evaluated as potent inhibitors of Transient Receptor Potential Canonical 5 (TRPC5), a channel implicated in renal injury. nih.gov In a rat model of hypertension-induced renal injury, oral administration of one such inhibitor, compound 12 , at a concentration of 10 mg/kg, effectively reduced mean blood pressure. nih.gov This finding highlights the potential of TRPC5-inhibiting pyridazinones in managing hypertension and its renal complications. nih.gov

Further studies on related heterocyclic compounds support the potential of targeting pathways that lead to blood pressure reduction. A piperazine (B1678402) derivative, LQFM008 , demonstrated hypotensive and antihypertensive effects in both normotensive and spontaneously hypertensive rats. nih.gov Intravenous administration of LQFM008 resulted in a dose-dependent reduction in mean arterial pressure. nih.gov The mechanisms were suggested to involve nitric oxide, 5-HT1A, and muscarinic receptors, showcasing the diverse pathways that can be modulated by compounds with structural similarities. nih.gov

Antiplatelet Aggregation Mechanisms

The 6-phenyl-pyridazinone structure has been identified as a promising framework for the development of antiplatelet agents. A study focused on 5-alkylidene-6-phenyl-3(2H)-pyridazinones described the synthesis and evaluation of their anti-platelet activity. nih.gov The research found that compounds bearing oxygenated functions, such as an ester (COOR) or a ketone (COMe), on the alkylidene fragment were the most active inhibitors of platelet aggregation. nih.gov

While direct mechanistic studies on 6-hydroxy-3-phenyl-1H-pyridazin-4-one are limited, research on other heterocyclic structures provides insight into potential mechanisms. For example, certain 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives have shown remarkable inhibitory activity against platelet aggregation induced by arachidonate (B1239269) and collagen. nih.gov Two of these compounds were also found to significantly increase cyclic AMP (c-AMP) levels, suggesting a mechanism that does not directly involve the adenylyl cyclase system. nih.gov This points to the possibility that phenyl-substituted heterocyclic compounds can interfere with platelet signaling pathways.

Vasodilatory Effects

The antihypertensive effects of pyridazinone derivatives are often linked to their ability to induce vasodilation. The study on the piperazine derivative LQFM008 revealed that its hypotensive action was associated with endothelium-dependent vascular relaxation. nih.gov This vasodilatory effect was inhibited by L-NAME, indicating the crucial role of nitric oxide in the process. nih.gov This suggests that related compounds, including derivatives of this compound, might exert their blood pressure-lowering effects through the promotion of vasodilation via the nitric oxide pathway.

Transient Receptor Potential Canonical 5 (TRPC5) Inhibition

A significant area of research for pyridazinone derivatives is their activity as inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. nih.gov TRPC5 is a calcium-permeable cation channel involved in various pathophysiological processes, including renal injury. nih.gov Based on the structure of GFB-887, an investigational pyridazinone TRPC5 inhibitor, a series of novel pyridazinone derivatives with a tetrahydroimidazo[1,2-a]pyrazine scaffold were developed. nih.gov

One of the most potent compounds from this series, compound 12 , demonstrated apparent affinity comparable to the parent compound GFB-887. nih.gov It exhibited high selectivity for TRPC4/5 over other TRPC channels (TRPC3/6/7) and the hERG channel. nih.gov The inhibition of TRPC5 by these pyridazinone derivatives is considered a promising therapeutic strategy for chronic kidney disease, with the potential to protect against podocyte damage. nih.gov

| Compound/Derivative Class | Target | Key Findings |

| Pyridazinone derivatives with tetrahydroimidazo[1,2-a]pyrazine scaffold | TRPC5 | Potent and selective inhibition of TRPC5; comparable affinity to GFB-887. nih.gov |

| GFB-887 | TRPC5 | Investigational pyridazinone TRPC5 inhibitor with therapeutic potential in focal segmental glomerulosclerosis. nih.gov |

Anticonvulsant Activity Research

The pyridazine (B1198779) ring system, particularly with a phenyl substitution at the 6-position, has been a focus of anticonvulsant drug research. A study on a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives found that those with a phenyl ring at the 6-position of the pyridazine core showed significant anticonvulsant activity. nih.gov The presence of a 4-hydroxypiperidine (B117109) side chain at the 3-position also appeared to be essential for this activity. nih.gov

The research involved screening these compounds in mice against maximal electroshock- and bicuculline-induced seizures. nih.gov Further structure-activity relationship studies revealed that substituting the phenyl ring with chlorine atoms enhanced the anticonvulsant potency. Specifically, a 2-chloro substitution led to a substantial increase in activity, and 2,4-dichloro substitution yielded compounds that were as potent or even more potent than the standard antiepileptic drug phenobarbital. nih.gov Two compounds, 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine , were selected for further investigation. nih.gov

| Derivative Series | Key Structural Features for Activity | Anticonvulsant Screening Models |

| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | Phenyl ring at 6-position; 4-hydroxypiperidine at 3-position. nih.gov | Maximal electroshock-induced seizures, bicuculline-induced seizures. nih.gov |

Antitubercular Activity Research

Derivatives of the pyridazinone core have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. In one study, two series of 6-pyridazinone derivatives were tested against the H37Rv strain. sjofsciences.com Among the synthesized compounds, 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (compound 23) showed the most promising antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. sjofsciences.com

Other compounds from the same study also demonstrated significant action. 5-(2-chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (18), 5-(4-hydroxy-3-ethoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (25), and 5-(2-hydroxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone (27) had an MIC of 25 µg/mL. sjofsciences.com The study suggested that disubstituted phenyl rings with a hydroxyl group at the 5th position of the pyridazinone ring contributed to better antitubercular activity compared to unsubstituted or mono-substituted rings. sjofsciences.com Chalcone frameworks bearing pyridinyl and hydroxyphenyl moieties have also been noted for their antitubercular activities, further highlighting the potential of these chemical features in combating tuberculosis. nih.gov

| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (23) | 12.5 sjofsciences.com |

| 5-(2-chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (18) | 25 sjofsciences.com |

| 5-(4-hydroxy-3-ethoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (25) | 25 sjofsciences.com |

| 5-(2-hydroxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone (27) | 25 sjofsciences.com |

| Streptomycin (Standard) | 10 sjofsciences.com |

Antineoplastic/Anticancer Research (Conceptual)

The pyridazinone scaffold is being investigated for its potential in cancer therapy. A series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and screened for anticancer activity by the National Cancer Institute (NCI). nih.gov One compound in particular, 2g , showed high activity against several human cancer cell lines, including leukemia (HL-60 (TB), SR), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549), with a GI50 value of less than 2 µM. nih.gov

In another line of research, building upon the finding that 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one (PM) has anticancer activity, a new derivative was synthesized by introducing a chlorine atom to create 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) . nih.gov This modification was explored to potentially enhance its biological activity. nih.gov These studies underscore the conceptual framework and early research indicating that the 6-phenyl-pyridazinone core is a viable starting point for the design of novel antineoplastic agents. nih.govnih.gov

General Cytotoxic Activity

The cytotoxic potential of pyridazinone derivatives against various cancer cell lines is a significant area of research. These compounds have shown promise as antineoplastic agents, with their activity often linked to the specific substitution patterns on the pyridazinone core.

A series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids were synthesized and evaluated for their in-vitro cytotoxic activity. nih.gov One particular compound demonstrated significant growth inhibition against the murine P815 mastocytoma cell line, highlighting the potential of this chemical class. nih.gov Further studies on a new derivative, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM), evaluated its potential cytotoxicity against several cancer cell lines, including A172 (glioblastoma), AGS (gastric adenocarcinoma), CACO-2 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). researchgate.net These investigations contribute to understanding the structural requirements for cytotoxic activity within this family of compounds. researchgate.netresearchgate.net

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5b (an N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acid derivative) | P815 (Murine Mastocytoma) | 0.40 µg/mL | nih.gov |

| 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) | A172, AGS, CACO-2, HepG2 | Evaluated | researchgate.net |

Kinase Inhibition (e.g., VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govrsc.org The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Pyridazine and pyridazinone derivatives have emerged as potent inhibitors of this receptor tyrosine kinase. nih.govresearchgate.net

Research has led to the design and synthesis of novel pyridazine derivatives with significant VEGFR-2 inhibitory activity. researchgate.net For instance, certain 4-phenoxypyridine-pyridazinone derivatives have demonstrated powerful VEGFR-2 inhibition. rsc.orgsemanticscholar.org One such derivative exhibited an IC₅₀ value of 0.12 μg/mL, showing stronger inhibitory effects on various cancer cell lines compared to the standard drug sorafenib. rsc.orgsemanticscholar.org Similarly, other pyridine-derived compounds have shown potent inhibition of VEGFR-2, with one compound having an IC₅₀ value of 0.12 µM, nearly equipotent to sorafenib. nih.gov The structural features of these molecules, particularly the substitutions on the phenyl and pyridazinone rings, play a crucial role in their binding to the kinase domain of VEGFR-2. nih.gov

| Compound Class/Derivative | VEGFR-2 Inhibition (IC₅₀) | Reference |

|---|---|---|

| Pyridine-derived compound 10 | 0.12 µM | nih.gov |

| 4-phenoxypyridine-pyridazinone derivative 127 | 0.12 µg/mL | rsc.orgsemanticscholar.org |

| Pyrazoline derivative 3q | Evaluated | nih.gov |

| Pyridazine derivatives 8d and 8e | IC₅₀=6.65 nM (for 8d) | researchgate.net |

Tubulin Polymerase Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. encyclopedia.pub Agents that interfere with tubulin polymerization are effective anticancer drugs. Several pyridazinone derivatives have been investigated as tubulin polymerization inhibitors, often targeting the colchicine (B1669291) binding site. encyclopedia.pubmdpi.com

Hybrids of quinoline (B57606) and pyridazinone have shown promising anticancer activity by inhibiting tubulin polymerization. mdpi.com These compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis. mdpi.com For example, a series of pyrazoline derivatives were synthesized and evaluated as tubulin polymerization inhibitors, with the most potent compound showing activity comparable to the well-known inhibitor, Colchicine. nih.gov Docking studies suggest that these molecules bind at the interface of the α/β tubulin dimer, disrupting microtubule dynamics. nih.govmdpi.com

| Compound Class/Derivative | Tubulin Inhibition Activity | Reference |

|---|---|---|

| Quinoline–pyridazinone conjugates | Promising anti-cancer activity | mdpi.com |

| Pyrazoline derivative 3q | Comparable to Colchicine | nih.gov |

| Triazolo-4β-amidopodophyllotoxin conjugates 18a & 18b | 46.40% and 48.50% inhibition respectively | mdpi.com |

Antiviral Activity Research (e.g., HIV-1 Integrase, Influenza A Endonuclease)

The pyridazinone scaffold has also been explored for its potential in developing new antiviral agents. researchgate.net Research has focused on its ability to inhibit key viral enzymes necessary for replication.

One area of investigation is the inhibition of the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase, which is a crucial target for antiviral drug development. nih.gov Studies have shown that 6-phenyl-4-hydroxypyridazin-3(2H)-one, an analogue of active 3-hydroxypyridin-2(1H)-ones, retains modest activity as an inhibitor of this endonuclease. nih.gov The mechanism is believed to involve the chelation of bimetallic ions in the enzyme's active site. nih.gov

In the context of HIV, the integrase enzyme is a validated target for antiretroviral therapy. While direct studies on this compound are limited, related heterocyclic structures have been optimized as potent HIV-1 integrase inhibitors. For instance, novel pyrazino[1,2-a]pyrimidine-2-carboxamides have shown high potency against the enzyme, with antiviral activity in cell-based assays equivalent to the approved drug Raltegravir. researchgate.net This suggests that pyridazinone-containing scaffolds could be valuable in the design of new anti-HIV agents. nih.gov

| Compound/Derivative | Viral Target | Activity | Reference |

|---|---|---|---|

| 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | Retained modest inhibitory activity | nih.gov |

| N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-2-carboxamides | HIV-1 Integrase | High potency, equivalent to Raltegravir in cell-based assays | researchgate.net |

Antidiabetic Research

Pyridazinone derivatives have been identified as having potential in the management of diabetes. sarpublication.com Research has focused on their ability to lower blood glucose levels. researchgate.net

A study on novel pyridazinone-substituted benzenesulfonylurea derivatives found that several compounds exhibited significant blood glucose-lowering activity in rat models of non-insulin-dependent diabetes mellitus (NIDDM). researchgate.net These compounds were able to prevent the rise in blood glucose levels effectively. researchgate.net The antidiabetic activity is influenced by the nature of the substituents on the pyridazinone and benzenesulfonylurea moieties. researchgate.net Other heterocyclic systems containing the pyridazinone core have also been investigated for their α-glucosidase inhibitory activity, which is another mechanism for controlling postprandial hyperglycemia. derpharmachemica.com

| Compound Series | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Pyridazinone substituted benzenesulfonylurea derivatives (3a-c, 3g-n) | NIDDM (n2-STZ) rats | Significantly prevented the rise of blood glucose | researchgate.net |

| Pyridazinone substituted benzenesulfonylurea derivatives (3c, 3o) | Glucose-fed normal rats | Showed more than 50% prevention in the rise of blood glucose | researchgate.net |

Neuroprotective and Central Nervous System Activity Research

The central nervous system (CNS) is another area where pyridazinone derivatives have shown potential therapeutic applications. nih.gov Research has explored their role in neuroprotection and as CNS active agents.

A novel 3-amino-6-phenyl-pyridazine derivative was developed as a synthetic anti-neuroinflammatory compound. nih.gov This compound was found to selectively block the overproduction of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) by activated glial cells, which is a hallmark of neurodegenerative diseases. nih.gov Furthermore, various quinazolinone derivatives, which share structural similarities, have been synthesized and evaluated for anticonvulsant and CNS depressant activities, indicating the potential of related heterocyclic systems to modulate CNS functions. researchgate.net

Structure-Activity Relationships (SAR) in Pyridazinone Derivatives

Understanding the structure-activity relationships (SAR) is fundamental to medicinal chemistry, as it guides the design of more potent and selective drug candidates. researchgate.netrsc.org For pyridazinone derivatives, extensive SAR studies have been conducted to elucidate how different structural modifications impact their diverse biological activities. researchgate.netresearchgate.net

The pharmacological profile of pyridazinone-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net For instance, in the context of anti-inflammatory activity, the substitution pattern can differentiate between N-formyl peptide receptor (FPR) agonism and inhibition of LPS-induced NF-κB activity, indicating that different signaling pathways can be targeted. nih.gov

In the development of vasodilating agents, modifications at position 6 of the pyridazinone core with different phenyl rings and the introduction of various side chains at position 2 have been systematically studied to build a comprehensive SAR. nih.gov Similarly, for cytotoxic activity, the presence of specific aryl groups at the N-1 position of 4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids was found to be crucial for their potency. nih.gov The stereochemistry of tricyclic pyridazinone derivatives has also been shown to be critical, with one enantiomer of a STAT3 inhibitor being twice as potent as the other. rsc.orgcore.ac.uk These SAR studies are invaluable for the rational design and optimization of pyridazinone derivatives as therapeutic agents for a wide range of diseases. researchgate.netresearchgate.net

Target Identification and Mechanism of Action Studies for Pyridazinone Derivatives

The pyridazinone nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutically valuable molecules. nih.gov Research into the pharmacological activities of pyridazinone derivatives has revealed their interaction with a diverse range of biological targets, leading to various therapeutic effects. nih.govsarpublication.com These compounds have been investigated for their potential as inhibitors of several key enzymes and as ligands for various receptors. nih.govnih.gov

The diverse pharmacological profiles of pyridazinone derivatives are attributed to their ability to interact with specific biological targets. nih.gov These include enzymes such as cyclooxygenase (COX), cholinesterases, monoamine oxidases (MAOs), and phosphodiesterases (PDEs), as well as various receptors. nih.govnih.gov The ease of synthesis and the ability to introduce diverse substituents onto the pyridazinone core have allowed for the development of derivatives with selectivity for different targets. nih.gov

Enzyme Inhibition:

A significant area of research has focused on the development of pyridazinone derivatives as enzyme inhibitors. nih.gov These compounds have shown inhibitory activity against several classes of enzymes implicated in various diseases.

Cyclooxygenase (COX) Inhibition: Certain pyridazinone derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. sarpublication.com For instance, vicinally disubstituted pyridazinones have demonstrated selective COX-2 inhibitory activity. sarpublication.com One such derivative, 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963), exhibits a high selectivity ratio for COX-2 over COX-1 and has shown significant anti-inflammatory activity in vivo. sarpublication.com The dual inhibition of both COX and 5-lipoxygenase (5-LOX) by some pyridazinone derivatives has also been explored for the treatment of inflammation. sarpublication.com

Cholinesterase Inhibition: Pyridazinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov A study on a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(nonsubstituted/4-substituted benzenesulfonohydrazide) derivatives revealed moderate inhibitory activity against both AChE and BChE, with a notable preference for BChE. nih.gov For example, compound VI2a from this series showed 25.02% inhibition of AChE and 51.70% inhibition of BChE at a concentration of 100 μg/ml. nih.gov

Monoamine Oxidase (MAO) Inhibition: Several studies have focused on developing pyridazinone derivatives as selective inhibitors of monoamine oxidase-B (MAO-B), a target for the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.netbenthamdirect.comnih.gov A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing higher inhibition of MAO-B than MAO-A. researchgate.net Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index (SI) of 19.04 for MAO-B over MAO-A. researchgate.net Another study on pyridazinone-substituted benzenesulfonamides also identified selective MAO-B inhibitors. benthamdirect.com Furthermore, a novel class of pyridazinone derivatives was developed as potent and highly selective MAO-B inhibitors, with compound TR16 being the most potent with an IC50 value of 0.17 μM and a selectivity index greater than 235.29. nih.govmdpi.com These inhibitors were found to be reversible and competitive. nih.govmdpi.com

Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives have been explored as inhibitors of phosphodiesterases, particularly PDE-4 and PDE-5. sarpublication.comnih.gov PDE-4 inhibitors are known for their anti-inflammatory effects. sarpublication.com Additionally, certain tricyclic pyridazinones have been evaluated as inhibitors of PDE5, with some compounds showing IC50 values in the low nanomolar range and high selectivity over the PDE6 isoform. nih.gov

Other Enzyme Targets: The therapeutic potential of pyridazinone derivatives extends to other enzyme targets as well. For instance, they have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a key player in cancer cell survival and proliferation. acs.org A series of 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. acs.org Additionally, pyridazinone derivatives have been reported as inhibitors of vascular adhesion protein-1 (VAP-1), a primary amine oxidase that is a drug target for inflammatory and vascular diseases. acs.org Tricyclic pyridazinones have also been identified as potential inhibitors of STAT3. nih.gov

Receptor Interactions:

Pyridazinone derivatives have also been shown to interact with various receptors, contributing to their pharmacological effects.

Adenosine (B11128) Receptor Antagonism: Certain pyridazinone analogs have been identified as adenosine receptor antagonists. nih.gov A series of tricyclic pyrazolopyrimidopyridazinones demonstrated high selectivity and affinity for the A1 adenosine receptor subtype, with one compound showing a Ki value of 1.4 nM. nih.gov

Serotonin Receptor Antagonism: The pyridazinone scaffold has been utilized to develop serotonin receptor antagonists. nih.gov

GABA and Glutamate (B1630785) Receptor Modulation: The structural similarity of the pyridazine ring to neurotransmitters has prompted investigations into their effects on GABA and glutamate receptors. sarpublication.com

Mechanism of Action Insights from Molecular Modeling:

Molecular docking studies have been instrumental in elucidating the binding modes of pyridazinone derivatives to their target enzymes. For instance, in the case of cholinesterase inhibitors, docking studies revealed that the ability of the compounds to adopt favorable conformations and engage in key interactions within the active site gorge of BChE explains their better activity profile against this enzyme. nih.gov Similarly, for MAO-B inhibitors, docking investigations showed that lead compounds interact with key residues such as Tyr398 and Tyr326 through π-π stacking interactions, contributing to their potent and selective inhibition. researchgate.netnih.govmdpi.com Docking studies of pyridazinone-based diarylurea derivatives with the VEGFR-2 enzyme have also provided insights into their binding modes. nih.gov

Interactive Data Tables

Table 1: MAO-B Inhibitory Activity of Pyridazinone Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B vs MAO-A | Reference |

| S5 | MAO-B | 0.203 | 19.04 | researchgate.net |

| S16 | MAO-B | 0.979 | - | researchgate.net |

| TR16 | MAO-B | 0.17 | >235.29 | nih.govmdpi.com |

| TR2 | MAO-B | 0.27 | 84.96 | nih.govmdpi.com |

| 10 | MAO-B | 2.90 | - | benthamdirect.com |

| 18 | MAO-B | 4.36 | - | benthamdirect.com |

Table 2: Cholinesterase Inhibitory Activity of Pyridazinone Derivatives

| Compound | Target Enzyme | % Inhibition (at 100 µg/ml) | Reference |

| VI2a | AChE | 25.02% | nih.gov |

| VI2a | BChE | 51.70% | nih.gov |

Table 3: PDE5 Inhibitory Activity of Tricyclic Pyridazinones

| Compound | Target | IC50 (µM) | Reference |

| 117 | PDE5 | 0.034 | nih.gov |

| 118 | PDE5 | 0.0083 | nih.gov |

Agricultural and Material Science Applications

Pyridazinones in Organic Electronics and Optoelectronic Devices

The unique electronic properties of pyridazine (B1198779) derivatives make them suitable candidates for applications in organic electronics and optoelectronic devices. mdpi.com The incorporation of heterocyclic systems like pyridazine into π-conjugated molecules is a strategy for tuning their optoelectronic properties. mdpi.com Pyridazine-based compounds have been investigated for their potential in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net

A series of π-conjugated molecules based on pyridazine and thiophene heterocycles have been synthesized and their optical and electronic properties evaluated. mdpi.comresearchgate.net These donor-acceptor substituted heterocyclic compounds are of great interest as they have been shown to increase the first hyperpolarizabilities, a key property for nonlinear optics, compared to their aryl analogues. mdpi.com The functionalization of the electron-deficient pyridazine heterocycle with electron-rich moieties allows for the fine-tuning of their electronic and optical characteristics. mdpi.comresearchgate.net

Pyridazinones as Corrosion Inhibitors

Pyridazinone derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. bohrium.comresearchgate.netdntb.gov.ua These compounds can form a protective layer on the metal surface, thereby mitigating corrosion. researchgate.netresearchgate.net The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface. electrochemsci.org

Studies have shown that the inhibition efficiency of pyridazinone derivatives increases with their concentration. bohrium.comresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. bohrium.comelectrochemsci.orgnajah.edu The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. bohrium.comresearchgate.net For example, 6-phenyl-3(2H)-pyridazinone has been shown to be an effective corrosion inhibitor for C38 steel in 1 M HCl. electrochemsci.orgnajah.edu Similarly, other synthesized pyridazinone derivatives have exhibited good inhibition properties for mild steel in acidic solutions. bohrium.comekb.eg

Table 2: Corrosion Inhibition Efficiency of a Pyridazinone Derivative

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide | 1.0x10-3 | ~85 |

Future Research Directions and Unexplored Avenues

Development of More Potent and Selective Pyridazinone Compounds

A primary avenue of future research is the strategic chemical modification of the 6-hydroxy-3-phenyl-1H-pyridazin-4-one scaffold to generate analogues with enhanced potency and selectivity for specific biological targets. Research on related pyridazinone structures has demonstrated that targeted substitutions can significantly influence biological activity.

For instance, studies have successfully synthesized pyridazinone derivatives as potent analgesic and anti-inflammatory agents by testing them as inhibitors of cyclooxygenases (COX-1 and COX-2). nih.gov The optimization of a different series of pyridazin-3-one derivatives led to the identification of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant) as a highly potent and selective histamine (B1213489) H3 receptor inverse agonist, a candidate for treating cognitive disorders. researchgate.net This compound showed high affinity for human H3 receptors with a Ki value of 2.0 nM and over 1000-fold selectivity against other histamine receptor subtypes. researchgate.net

Furthermore, research into aza analogues of phenyl-substituted hydroxypyridinones revealed that 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, a close analogue of Pyridafol, retained modest activity as an inhibitor of influenza endonuclease, suggesting a potential starting point for developing antiviral agents. nih.gov The development of future derivatives could involve modifying the phenyl ring and the pyridazinone core of this compound to improve interactions with enzyme active sites or receptors.

| Compound Class/Name | Target | Reported Activity/Potency | Reference |

|---|---|---|---|

| 4-phenyl-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone | COX-1 / COX-2 | 59% COX-1 inhibition, 37% COX-2 inhibition at 10 µM | nih.gov |

| Irdabisant (CEP-26401) | Histamine H3 Receptor | Ki = 2.0 nM (human), >1000-fold selectivity | researchgate.net |

| 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Influenza Endonuclease | Modest inhibitory activity | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) | COX-1 / COX-2 | Dual inhibitor with 82% inhibition of ear edema in vivo | nih.gov |

Exploration of Novel Therapeutic Areas for Pyridazinones

The pyridazinone nucleus is associated with a remarkably broad spectrum of pharmacological activities, suggesting that this compound could be a scaffold for developing drugs for various diseases. scholarsresearchlibrary.comsarpublication.com Future research should screen this compound and its novel analogues against a diverse range of therapeutic targets.

Key therapeutic areas for future exploration include:

Oncology: Numerous pyridazinone derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, such as human colon carcinoma (HCT116) and gastric adenocarcinoma (AGS). gazi.edu.trunich.it Some derivatives have been found to induce cell cycle arrest and apoptosis. acs.org

Cardiovascular Disease: The pyridazinone core is present in drugs with cardiovascular effects, such as vasodilators. sarpublication.com Research has focused on designing derivatives that act as eNOS modulators or PDE-III inhibitors. sarpublication.comnih.gov Recently, Flurpiridaz (18F), a pyridazinone-based radiopharmaceutical, was approved for PET imaging to assess myocardial perfusion in patients with suspected coronary artery disease, highlighting the scaffold's utility in cardiology. wikipedia.org

Inflammatory Disorders: Beyond simple COX inhibition, pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase-4 (PDE-4), which are effective anti-inflammatory targets. sarpublication.com

Infectious Diseases: As noted, pyridazinone analogues have shown potential as influenza endonuclease inhibitors. nih.gov The broad antimicrobial potential of this class warrants further investigation against other viral and bacterial pathogens. scholarsresearchlibrary.com

| Therapeutic Area | Specific Application / Target | Reference |

|---|---|---|

| Oncology | Anti-proliferative against HCT116 and AGS cells | gazi.edu.trunich.it |

| Cardiovascular | Vasodilators, Myocardial Perfusion Imaging (PET) | nih.govwikipedia.org |

| Neurology | Histamine H3 receptor inverse agonists for cognitive disorders | researchgate.net |

| Infectious Disease | Influenza endonuclease inhibitors | nih.gov |

| Inflammatory Disease | COX-2 inhibitors, PDE-4 inhibitors | nih.govsarpublication.com |

Advanced Mechanistic Studies on Biological Activities

A critical future direction is to move beyond preliminary activity screening to detailed mechanistic investigations. While the herbicidal mechanism of this compound is known to be the inhibition of photosystem II, its interactions with human biological targets are completely unexplored. adipogen.com

Future studies should aim to:

Identify Molecular Targets: Employ techniques like affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific proteins that this compound and its analogues bind to in human cells.